molecular formula C19H23FN2O4S B2794577 4-chloro-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide CAS No. 1029747-28-1

4-chloro-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide

Cat. No. B2794577
CAS RN: 1029747-28-1
M. Wt: 394.46
InChI Key: PTKZCTFSKTZXQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and activation of B cells. The inhibition of BTK by TAK-659 has shown promising results in the treatment of various B cell-related diseases, including cancers and autoimmune disorders.

Mechanism of Action

4-chloro-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide selectively inhibits BTK, which plays a crucial role in the B cell receptor (BCR) signaling pathway. BTK is responsible for the activation of downstream signaling molecules, leading to the proliferation and survival of B cells. Inhibition of BTK by 4-chloro-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide blocks the BCR signaling pathway, leading to the suppression of B cell activation and proliferation.
Biochemical and Physiological Effects:
4-chloro-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide has been shown to have potent anti-tumor activity in several preclinical models of B cell lymphomas and chronic lymphocytic leukemia. It also has immunomodulatory effects, leading to the suppression of autoantibody production and cytokine release in autoimmune disorders.

Advantages and Limitations for Lab Experiments

4-chloro-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide has several advantages for laboratory experiments, including its selectivity for BTK and its potent inhibitory activity. However, it also has limitations, including its relatively short half-life and potential off-target effects.

Future Directions

There are several potential future directions for the research and development of 4-chloro-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide. These include the optimization of its pharmacokinetic properties to improve its efficacy and reduce potential side effects, the evaluation of its efficacy in combination with other therapies, and the exploration of its potential applications in other B cell-related diseases.

Synthesis Methods

The synthesis of 4-chloro-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide involves several chemical reactions, starting with the reaction of 4-chlorobenzenesulfonyl chloride with piperidine to form 4-chlorobenzenesulfonamide-piperidine. This compound is then reacted with 2-thiopheneacetic acid to form 4-chloro-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide. The final product is purified using various chromatographic techniques.

Scientific Research Applications

4-chloro-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various B cell-related diseases. It has shown promising results in preclinical studies for the treatment of B cell lymphomas, chronic lymphocytic leukemia, and autoimmune disorders such as rheumatoid arthritis and lupus.

properties

IUPAC Name

methyl 6-(azepan-1-yl)-4-cyclopropyl-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O4S/c1-26-19(23)18-12-22(13-6-7-13)16-11-15(21-8-4-2-3-5-9-21)14(20)10-17(16)27(18,24)25/h10-13H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKZCTFSKTZXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C(=C2)N3CCCCCC3)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.